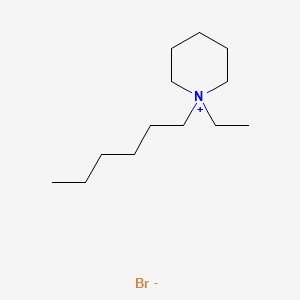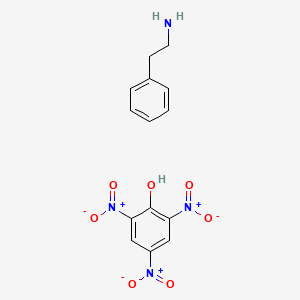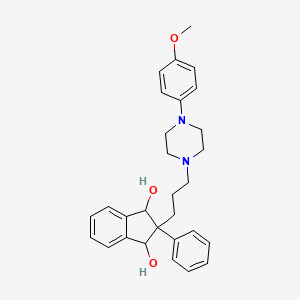![molecular formula C32H24Cl2 B14689904 1,4-Bis[chloro(diphenyl)methyl]benzene CAS No. 31537-41-4](/img/structure/B14689904.png)
1,4-Bis[chloro(diphenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[chloro(diphenyl)methyl]benzene is an organic compound with the molecular formula C32H24Cl2 It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions of the benzene ring, each bonded to a diphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis[chloro(diphenyl)methyl]benzene can be synthesized through a multi-step process involving the chlorination of diphenylmethane followed by a Friedel-Crafts alkylation reaction. The reaction typically involves the use of aluminum chloride as a catalyst and chloromethyl methyl ether as the chlorinating agent. The reaction conditions include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes using specialized equipment to handle the reagents and control the reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[chloro(diphenyl)methyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid).
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of diphenylmethanol derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or reduction reactions to form hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used under controlled temperature conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives of this compound.
Nucleophilic Substitution: Products include diphenylmethanol derivatives.
Oxidation and Reduction: Products include quinones and hydroquinones.
Applications De Recherche Scientifique
1,4-Bis[chloro(diphenyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,4-Bis[chloro(diphenyl)methyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chlorine atoms and diphenylmethyl groups play a crucial role in its reactivity and binding affinity to various substrates. The compound can form stable complexes with metal ions and participate in redox reactions, influencing its behavior in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis[chloro(diphenyl)methyl]benzene: Similar structure but with chlorine atoms at the 1 and 3 positions.
1,4-Dichlorobenzene: Lacks the diphenylmethyl groups, making it less complex.
Triphenylmethyl Chloride: Contains a single chlorine atom bonded to a triphenylmethyl group.
Uniqueness
1,4-Bis[chloro(diphenyl)methyl]benzene is unique due to the presence of two diphenylmethyl groups and chlorine atoms at specific positions on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
31537-41-4 |
|---|---|
Formule moléculaire |
C32H24Cl2 |
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
1,4-bis[chloro(diphenyl)methyl]benzene |
InChI |
InChI=1S/C32H24Cl2/c33-31(25-13-5-1-6-14-25,26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(34,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
Clé InChI |
OTWDBDSJICRMCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



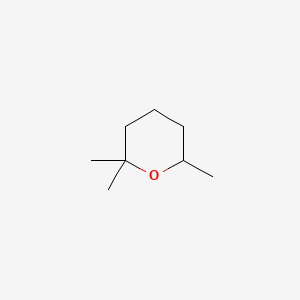

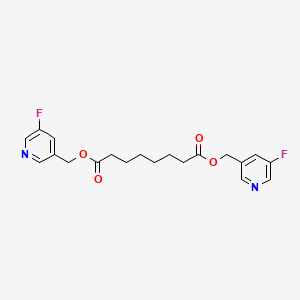

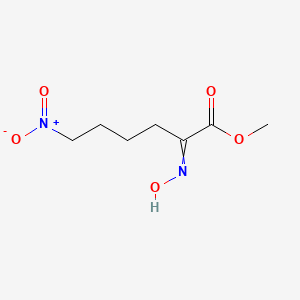
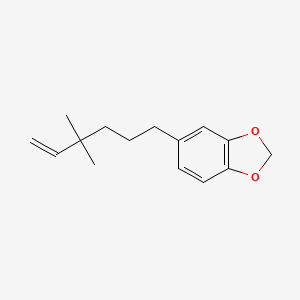
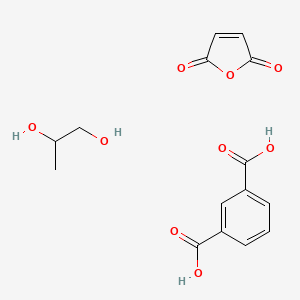
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)

